Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is an organic compound that features a trimethoxyphenyl group attached to an oxovalerate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethyl oxovalerate. This reaction can be catalyzed by acid or base, with common reagents including sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific proteins and enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate can be compared to other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
These compounds share the trimethoxyphenyl group, which is crucial for their biological activity. this compound is unique in its specific ester structure, which may confer different biological properties and applications.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and potential biological activities make it a valuable subject for further study and application in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZJPGNNRYPRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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